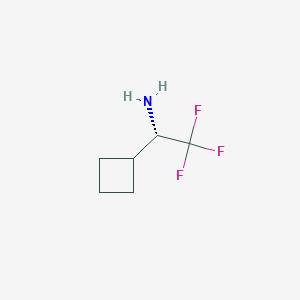
4-(3-((2,6-Difluoropyridin-4-YL)oxy)propyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(3-((2,6-Difluoropyridin-4-YL)oxy)propyl)morpholin-3-one involves several steps. One common method includes the reaction of 2,6-difluoropyridine with a suitable morpholine derivative under controlled conditions . The reaction typically requires the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
4-(3-((2,6-Difluoropyridin-4-YL)oxy)propyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(3-((2,6-Difluoropyridin-4-YL)oxy)propyl)morpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(3-((2,6-Difluoropyridin-4-YL)oxy)propyl)morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-(3-((2,6-Difluoropyridin-4-YL)oxy)propyl)morpholin-3-one can be compared to other similar compounds, such as:
2,6-Difluoropyridine: A precursor in the synthesis of the compound.
Morpholine derivatives:
Fluorinated pyridines: Compounds with similar electronic properties due to the presence of fluorine atoms.
Propiedades
Fórmula molecular |
C12H14F2N2O3 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
4-[3-(2,6-difluoropyridin-4-yl)oxypropyl]morpholin-3-one |
InChI |
InChI=1S/C12H14F2N2O3/c13-10-6-9(7-11(14)15-10)19-4-1-2-16-3-5-18-8-12(16)17/h6-7H,1-5,8H2 |
Clave InChI |
SANCEINTXDGWCR-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1CCCOC2=CC(=NC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)





